![molecular formula C22H20N4O6S B2700177 Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate CAS No. 852169-15-4](/img/structure/B2700177.png)
Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structures of the compounds are stabilized by secondary intermolecular interactions3. The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate3.Chemical Reactions Analysis
Compound 5 (a-b) (20 mmol) was refluxed in phosphorus oxychloride (210 mmol) at 105°C for 3–4 h2.
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can be determined by various methods such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis2.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from similar complex molecules showcases their potential application in creating new therapeutic agents. For instance, the synthesis of benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines has been explored for their anti-inflammatory and analgesic properties. These synthetic pathways demonstrate the chemical flexibility and utility of such compounds in generating pharmacologically active agents with potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antiprotozoal Agents
Related compounds have been synthesized and evaluated for their antiprotozoal activities. The development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines illustrates the role of such molecules in discovering new treatments for protozoal infections. These studies have identified compounds with potent in vitro and in vivo activities against Trypanosoma and Plasmodium species, indicating the potential for developing new antiprotozoal drugs (Ismail et al., 2004).
Photochemical Preparation and Applications
The photochemical preparation of heterocycles, such as dimethylaminophenylfurans and pyrroles, from related compounds highlights their use in synthesizing photoactive materials. These materials could have applications in developing new photodynamic therapies or materials with specific light-absorbing properties. The process involves the heterolytic cleavage of bonds under light exposure, leading to highly regio- and chemoselective synthesis routes (Guizzardi et al., 2000).
Antibacterial Activity
The synthesis of pyrimidines based on reactions with furan derivatives has been investigated for their antibacterial activities. This research direction underscores the antimicrobial potential of compounds derived from complex molecules like the one . Notably, some synthesized compounds have shown high antibacterial activity against specific bacterial strains, suggesting their use in developing new antibacterial agents (Verbitskiy et al., 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions in this field could involve the development of new scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents2. Further research is needed to explore the potential of these compounds in the treatment of various diseases.
Please note that this information is based on the available resources and might not be directly applicable to the specific compound you mentioned. For a comprehensive analysis of a specific compound, it’s recommended to consult a specialist or conduct further research.
Eigenschaften
IUPAC Name |
methyl 5-[[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-25-18-16(20(27)26(2)22(25)29)19(33-11-14-9-10-15(32-14)21(28)31-4)24-17(23-18)12-5-7-13(30-3)8-6-12/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIRJIZPBDYJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC=C(O4)C(=O)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

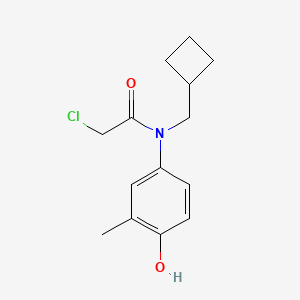
![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)
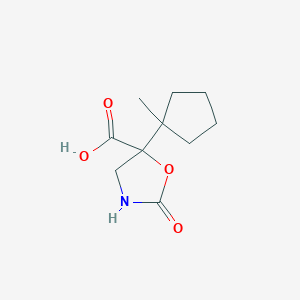
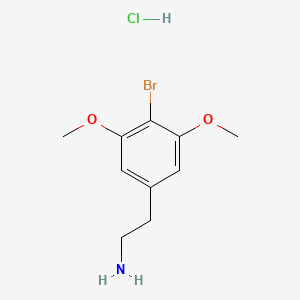
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)

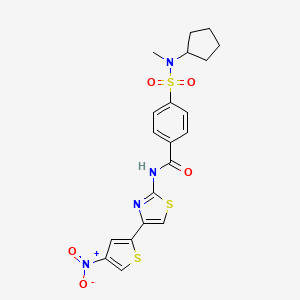
![[2-(4-Fluorophenyl)ethyl]isopropylamine](/img/structure/B2700109.png)
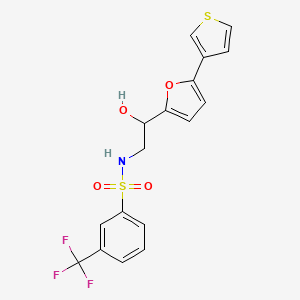

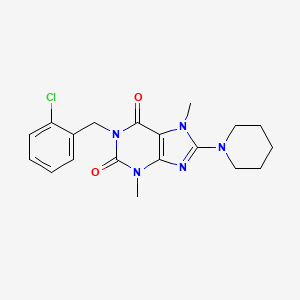
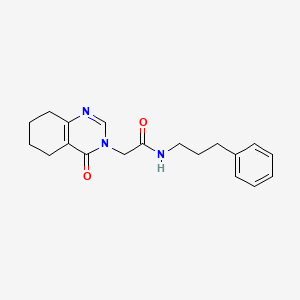

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2700117.png)